molecular formula C5H4Cl2O3 B149781 4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 125974-07-4

4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No. B149781
M. Wt: 182.99 g/mol
InChI Key: CKSHQVJFMXYYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. MX is a member of the furanone family of compounds and is known for its unique chemical properties, which make it a valuable tool in many research applications.

Mechanism Of Action

MX inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactone (AHL) signals, which are used by bacteria to communicate with each other and coordinate their behavior. MX binds to the AHL receptor protein, preventing it from recognizing and responding to the AHL signal.

Biochemical And Physiological Effects

MX has been shown to have a range of biochemical and physiological effects, including the inhibition of biofilm formation and the induction of bacterial cell death. It has also been shown to affect the expression of a wide range of genes involved in bacterial metabolism, stress response, and virulence.

Advantages And Limitations For Lab Experiments

One of the main advantages of MX is its potent activity against bacterial quorum sensing, which makes it a valuable tool for studying microbial communities and developing new antimicrobial agents. However, MX can be toxic to some bacterial species at high concentrations, and its effects on non-target organisms are not well understood.

Future Directions

There are many potential future directions for research on MX and its applications. One area of interest is the development of new antimicrobial agents based on MX and other quorum sensing inhibitors. Another area of interest is the use of MX in studying the role of quorum sensing in complex microbial communities, such as those found in the human gut or in soil ecosystems. Finally, there is a need for further research on the potential toxicity of MX and its effects on non-target organisms, in order to better understand its environmental impact.

Synthesis Methods

MX can be synthesized using a variety of methods, including the reaction of chloroacetaldehyde with glyoxal in the presence of a strong acid catalyst. This method produces a mixture of MX and its isomer, 5-chloromethyl-4-hydroxy-2(5H)-furanone, which can be separated using chromatography techniques.

Scientific Research Applications

MX has been widely used in scientific research, particularly in the field of environmental chemistry. It is a potent inhibitor of bacterial quorum sensing, which makes it a valuable tool for studying the role of quorum sensing in microbial communities. MX has also been used in studies of biofilm formation and antibiotic resistance, as well as in the development of new antimicrobial agents.

properties

CAS RN

125974-07-4

Product Name

4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone

Molecular Formula

C5H4Cl2O3

Molecular Weight

182.99 g/mol

IUPAC Name

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H

InChI Key

CKSHQVJFMXYYHV-UHFFFAOYSA-N

SMILES

C1=C(C(OC1=O)O)C(Cl)Cl

Canonical SMILES

C1=C(C(OC1=O)O)C(Cl)Cl

synonyms

4-(dichloromethyl)-5-hydroxy-5H-furan-2-one

Origin of Product

United States

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